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A comprehensive analysis of preclinical data reveals the potential of CYC065 (fadraciclib), a

novel CDK2/9 inhibitor, in the treatment of Acute Myeloid Leukemia (AML). In vivo studies

demonstrate significant anti-tumor activity, positioning CYC065 as a promising alternative and

synergistic partner to conventional AML treatments.

This guide offers a detailed comparison of CYC065 with other therapeutic agents for AML,

supported by experimental data from in vivo and in vitro studies. The focus is on providing

researchers, scientists, and drug development professionals with a clear, data-driven overview

of CYC065's performance and mechanism of action.

Mechanism of Action: A Dual Assault on Cancer
Pathways
CYC065 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and CDK9.[1]

[2][3] The inhibition of CDK9 is particularly crucial in AML, as it plays a key role in the

transcription of anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL1), and the

oncogene MYC.[1][2][3][4] By suppressing CDK9-mediated transcription, CYC065 leads to a

rapid decrease in the levels of these critical survival proteins, ultimately inducing apoptosis in

cancer cells.[1][2][3][4][5] This mechanism provides a strong rationale for its use in

hematological malignancies and for its combination with other agents, such as the BCL2

inhibitor venetoclax.[1][3][6]
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CYC065 (Fadraciclib) Signaling Pathway in AML
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CYC065 inhibits CDK9, leading to decreased transcription of MCL1 and MYC.
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In Vivo AML Xenograft Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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